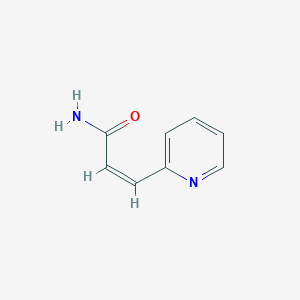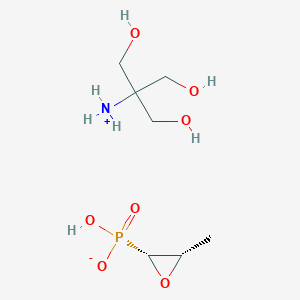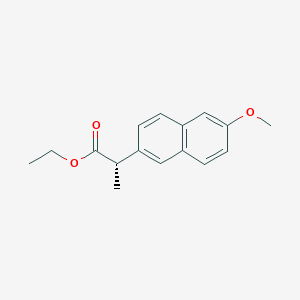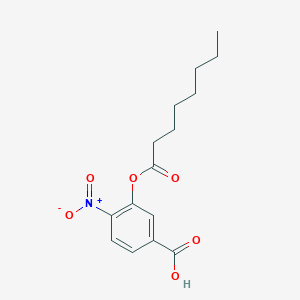![molecular formula C23H27N5O3 B124920 Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate CAS No. 149692-09-1](/img/structure/B124920.png)
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate, also known as JNJ-38431055, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of piperazine-containing compounds and has been found to exhibit potent activity against several molecular targets.
Wirkmechanismus
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate exerts its pharmacological effects by inhibiting the activity of PI3K, which is a key regulator of cell growth and survival. By inhibiting the activity of PI3K, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects through the modulation of various signaling pathways.
Biochemische Und Physiologische Effekte
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been shown to exhibit potent pharmacological effects in various in vitro and in vivo models. The compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has also been shown to exhibit anti-inflammatory effects in animal models of inflammation and neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has several advantages as a potential therapeutic agent, including its potent activity against multiple molecular targets, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, like any other experimental compound, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has some limitations, including its potential toxicity, its limited solubility, and its high cost of production.
Zukünftige Richtungen
There are several potential future directions for the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another potential direction is the development of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate in other diseases, such as autoimmune disorders and cardiovascular diseases.
In conclusion, Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate is a novel small molecule compound that has shown promising activity against several molecular targets involved in cancer, inflammation, and neurological disorders. The compound's potent pharmacological effects make it a potential candidate for the development of new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action, optimize its pharmacokinetic properties, and explore its potential applications in other diseases.
Synthesemethoden
The synthesis of Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate involves the reaction of 3-(4-(2-methyl-3-pyridinylmethyl)-1-piperazinyl)-3-oxo-1-phenylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against several molecular targets, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival.
Eigenschaften
CAS-Nummer |
149692-09-1 |
|---|---|
Produktname |
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate |
Molekularformel |
C23H27N5O3 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Kanonische SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Synonyme |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



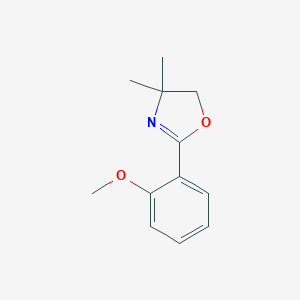
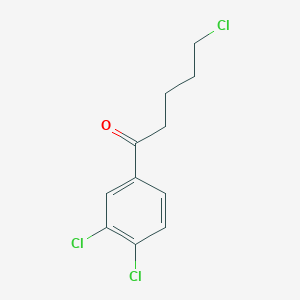
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
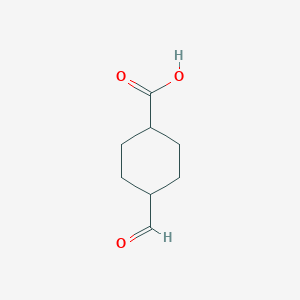
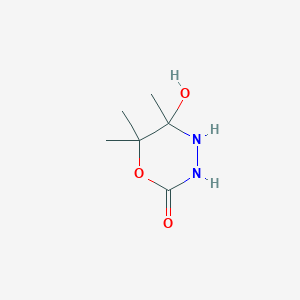
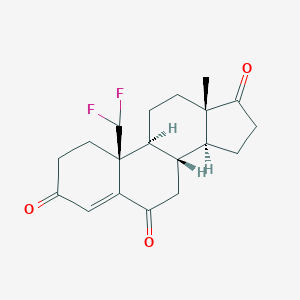
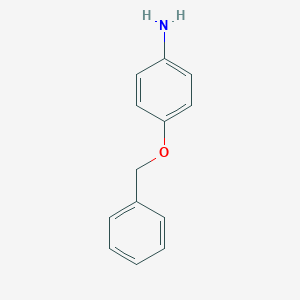
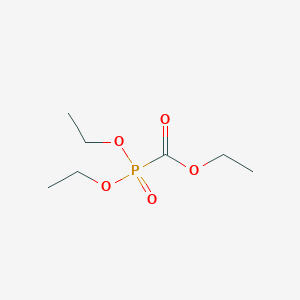
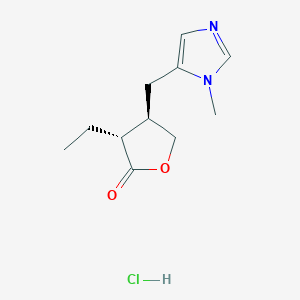
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)
